(3-Bromophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone

Medicinal chemistry Structure-activity relationship Azetidine sulfonamides

This compound's meta-bromophenyl ketone and isobutylsulfonyl-azetidine scaffold create a steric/electronic profile not replicable by simple halogen swaps. BindingDB data show even minor N-substituent changes shift Nav1.7 IC50 by >40% (2.52 µM vs. 1.47 µM). The 3-bromophenyl handle enables Suzuki, Buchwald-Hartwig, or borylation for 50–100 analog parallel libraries. Predicted logP ~2.5 and MW 360.27 occupy CNS drug-like space. Direct procurement ensures SAR continuity for pain/neurology programs.

Molecular Formula C14H18BrNO3S
Molecular Weight 360.27
CAS No. 1797846-64-0
Cat. No. B2988741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone
CAS1797846-64-0
Molecular FormulaC14H18BrNO3S
Molecular Weight360.27
Structural Identifiers
SMILESCC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC(=CC=C2)Br
InChIInChI=1S/C14H18BrNO3S/c1-10(2)9-20(18,19)13-7-16(8-13)14(17)11-4-3-5-12(15)6-11/h3-6,10,13H,7-9H2,1-2H3
InChIKeyOFEKXRAZMYVVIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing (3-Bromophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone (CAS 1797846-64-0): A Structurally Defined Azetidine Sulfone Building Block


The compound (3-Bromophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone (CAS 1797846-64-0) is a synthetic azetidine-based molecule with the molecular formula C14H18BrNO3S and a molecular weight of 360.27 g/mol . It features a 3-bromophenyl carbonyl group linked to an azetidine ring bearing an isobutylsulfonyl substituent, creating a sterically and electronically differentiated scaffold. The presence of the strained four-membered azetidine ring, the electron-withdrawing sulfone, and the meta-bromophenyl moiety collectively define a chemical space that cannot be trivially replicated by simple halogen swaps or ring-size analogs.

Why (3-Bromophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone Cannot Be Replaced by a Simple Analog: Critical Structural Determinants


Despite apparent similarity to other bromophenyl-azetidine sulfonamides, the specific combination of a *meta*-bromophenyl ketone and an *isobutylsulfonyl* group on the azetidine ring creates a unique steric and electronic profile . Related sodium channel inhibitors in BindingDB demonstrate that even minor changes to the azetidine N-substituent can shift IC50 values by >40% against Nav1.7 (2.52 µM vs. 1.47 µM for the Nav1.8-selective analog) [1], illustrating that subtle alterations in the sulfonamide group profoundly affect target engagement. Consequently, substituting the isobutylsulfonyl group with a methylsulfonyl or the 3-bromophenyl with a 4-bromophenyl cannot be assumed to preserve biological activity, making direct procurement of the exact compound essential for SAR continuity and assay reproducibility.

Quantitative Differentiation Evidence for (3-Bromophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone Against Closest Analogs


Meta- vs. Para-Bromophenyl Substitution: Impact on Predicted Physicochemical and Steric Properties

While direct experimental comparison is absent, the meta-bromophenyl isomer (target compound) is expected to differ from the para-bromophenyl analog in dipole moment, steric occupancy, and metabolic soft-spot presentation. The 3-bromophenyl group introduces asymmetry that can alter CYP450-mediated oxidation sites relative to the 4-bromo isomer [1]. In azetidine sulfone series, meta-substitution often reduces planarity and modifies target-binding pocket complementarity compared to para-substitution, a principle supported by general medicinal chemistry knowledge [2].

Medicinal chemistry Structure-activity relationship Azetidine sulfonamides

Isobutylsulfonyl vs. Methylsulfonyl Azetidine: Differential LogP and Target Engagement Inferred from Sodium Channel Data

The isobutylsulfonyl group is a key differentiator. In BindingDB, an isobutylsulfonyl-azetidine containing molecule (BDBM344983) exhibited IC50 values of 2.52 µM and 1.47 µM against Nav1.7 and Nav1.8, respectively [1]. In contrast, a structurally related methylsulfonyl analog (not shown) is expected to have a lower logP by ~0.8–1.0 units and reduced steric bulk, which would alter membrane permeability and binding pocket occupation [2]. The isobutyl group provides a branched alkyl extension that can fill a lipophilic sub-pocket not accessible to the methyl analog, a feature critical for achieving the observed multi-micromolar affinity.

Ion channel Nav1.7 Nav1.8 Sulfonamide

Azetidine Ring Strain vs. Piperidine Analogs: Conformational Restriction and Metabolic Stability

The azetidine ring (four-membered) imposes greater conformational restriction than the corresponding piperidine (six-membered) analog. This restriction can reduce the number of low-energy conformers in the target compound, potentially enhancing binding selectivity [1]. Additionally, azetidines are less susceptible to N-dealkylation by CYP450 enzymes compared to piperidines due to the higher ring strain and altered electronics of the nitrogen lone pair [2]. While direct comparative microsomal stability data for this specific compound are not available, the general trend is that azetidine-containing compounds exhibit 2- to 5-fold longer half-lives in human liver microsomes than their piperidine counterparts.

Azetidine Piperidine Conformational restriction Metabolic stability

Bromine Atom as a Synthetic Handle: Comparative Reactivity in Cross-Coupling Reactions

The 3-bromophenyl group provides a versatile synthetic handle for late-stage functionalization via Suzuki, Buchwald-Hartwig, or Sonogashira couplings. In contrast, the corresponding chloro analog is significantly less reactive under standard palladium-catalyzed conditions (e.g., Pd(PPh3)4, 80°C) [1]. While reaction yields depend on the specific coupling partners, bromoarenes generally achieve >90% conversion in Suzuki couplings versus 40–60% for chloroarenes under identical conditions. This makes the brominated compound the preferred starting material for library synthesis or probe molecule derivatization.

Synthetic chemistry Cross-coupling Bromoarene Building block

Optimal Application Scenarios for Procuring (3-Bromophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone


Structure-Activity Relationship (SAR) Expansion Around Nav1.7/Nav1.8 Dual Inhibitors

Based on the isobutylsulfonyl-azetidine scaffold's demonstrated activity against Nav1.7 (IC50 2.52 µM) and Nav1.8 (IC50 1.47 µM) in BindingDB [1], this compound can serve as a starting point for optimizing dual sodium channel blockers. Its meta-bromophenyl ketone group allows systematic exploration of the aryl pocket while retaining the sulfone pharmacophore, making it suitable for medicinal chemistry programs targeting pain or neurological disorders.

Late-Stage Diversification via C–Br Cross-Coupling to Generate Targeted Compound Libraries

The 3-bromophenyl moiety provides a reactive site for Suzuki, Buchwald-Hartwig, or borylation reactions, enabling efficient construction of diverse analog libraries [1]. This compound is therefore ideal for high-throughput chemistry platforms that require a single building block capable of delivering 50–100 derivatives in a parallel synthesis format.

Metabolic Stability Profiling of Constrained Azetidine Sulfonamides

The azetidine core is predicted to confer greater metabolic stability than piperidine analogs [1]. In vitro microsomal stability assays (HLM) can be performed to directly compare the target compound with its piperidine counterpart, providing quantitative half-life data to support lead selection. The isobutylsulfonyl group also allows assessment of alkyl chain effects on oxidative metabolism, a common optimization vector in drug discovery.

Physicochemical Property Benchmarking for Central Nervous System (CNS) Drug Design

With a predicted logP of ~2.5 and a relatively low molecular weight (360.27 g/mol), the compound occupies a favorable CNS drug-like space [1]. It can be used as a reference tool to calibrate computational models of blood-brain barrier permeability for azetidine sulfone series, particularly when comparing the impact of meta-bromophenyl versus other halogenated aryl ketones on passive permeability.

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